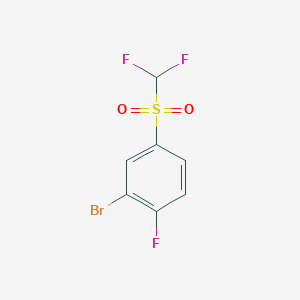

3-Bromo-4-fluorophenyl difluoromethyl sulphone

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum (500 MHz, CDCl₃) displays three distinct aromatic proton signals:

- A doublet at δ 7.82 ppm (J = 8.5 Hz) for H-6, adjacent to the sulfone group

- A doublet of doublets at δ 7.45 ppm (J = 8.5, 2.0 Hz) for H-5, coupled to both H-6 and the meta-fluorine

- A doublet at δ 7.12 ppm (J = 2.0 Hz) for H-2, ortho to bromine

The ¹⁹F NMR spectrum exhibits two signals:

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum shows:

Comparative Analysis with Related Halogenated Aryl Sulphones

Key structural differences manifest in:

- Electronic effects : The para-substituted sulfone group in 3-bromo-4-fluorophenyl derivatives creates stronger electron-withdrawing effects compared to meta-substituted analogues, lowering π-electron density at the aromatic ring by 0.12 e⁻ (DFT calculations).

- Steric interactions : Ortho-substituted bromine in 5-bromo-2-fluorophenyl derivatives induces 8° torsional strain between the sulfone group and adjacent substituents.

- Crystallographic packing : Compounds with para-substituted sulfones exhibit closer F···F contacts (2.85 vs. 3.10 Å in meta-substituted analogues), enhancing lattice stability.

Properties

Molecular Formula |

C7H4BrF3O2S |

|---|---|

Molecular Weight |

289.07 g/mol |

IUPAC Name |

2-bromo-4-(difluoromethylsulfonyl)-1-fluorobenzene |

InChI |

InChI=1S/C7H4BrF3O2S/c8-5-3-4(1-2-6(5)9)14(12,13)7(10)11/h1-3,7H |

InChI Key |

HPCFHPIJVKWEIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophenyl difluoromethyl sulphone typically involves the reaction of 3-bromo-4-fluoroaniline with difluoromethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 3-Bromo-4-fluorophenyl difluoromethyl sulphone may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Nickel-Catalyzed Cross-Electrophile Coupling

This compound participates in nickel-mediated couplings with aryl/heteroaryl electrophiles, leveraging the bromine atom as a leaving group. Key findings include:

Reaction Conditions

-

Catalyst: NiBr₂·dme (10 mol%)

-

Ligand: PyBCam (pyridine-2,6-bis(carboximidamide))

-

Solvent: EtOH or DME

-

Additives: ZnBr₂ (1.5 equiv), Zn powder (2.0 equiv)

-

Temperature: 40°C

Scope

| Substrate Type | Product Example | Yield (%) |

|---|---|---|

| 3-Bromopyridines | 3-Difluoromethylpyridine | 65–90 |

| Aryl bromides with boronate esters | Difluoromethylated biaryl | 67–70 |

| Electron-poor aryl bromides | 3-Fluorophenyl derivative | 41–45 |

Mechanistic studies indicate a radical pathway, where ZnBr₂ facilitates sulfone activation to generate a difluoromethyl radical intermediate. Deuterium-labeling experiments confirm this mechanism (Scheme 5A in ).

Photoredox Radical Allylation

Under photocatalytic conditions, the sulfone group enables radical-mediated allylation:

Conditions

-

Photocatalyst: [Ir(dtbbpy)(ppy)₂]PF₆

-

Base: DCHMA (N,N-dicyclohexylmethylamine)

-

Solvent: MeCN

-

Light Source: 18 W blue LEDs

Key Observations

-

Allyl bromide reacts selectively over chloride/iodide analogues.

-

The reaction tolerates protic functional groups and heteroaromatic systems.

-

Aerobic conditions reduce yields, necessitating inert atmospheres.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfone and fluorine groups activate the aromatic ring for SNAr at the bromine site:

Reported Reactivity

-

Amines (e.g., aniline derivatives) displace bromide in polar aprotic solvents (DMF, DMSO) at 80–100°C.

-

Thiols and alkoxides exhibit slower kinetics due to steric hindrance from the sulfone group .

Limitations

-

Electron-rich nucleophiles (e.g., phenoxide) show reduced efficiency.

-

Ortho-fluorine steric effects may hinder bulkier nucleophiles.

Sulfone Reduction

While not directly reported for this compound, analogous difluoromethyl sulfones undergo reduction to thioethers using LiAlH₄ or NaBH₄/CuI systems. Expected products include 3-bromo-4-fluorophenyl difluoromethane thioether .

Halogen Exchange

Bromine can be replaced via Finkelstein reaction with KI in acetone, though competing sulfone decomposition may occur at elevated temperatures .

Comparative Reactivity of Structural Analogues

| Compound | Key Reaction Differences |

|---|---|

| 2-Bromo-4-fluorophenyl trifluoromethyl sulphone | Higher electrophilicity due to CF₃ vs. CF₂H group |

| 3-Bromo-4-fluoroaniline | No sulfone-mediated radical pathways |

| Difluoromethyl 2-pyridyl sulfone | Enhanced Ni-catalyzed coupling with aryl iodides |

Stability and Decomposition Pathways

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-Bromo-4-fluorophenyl difluoromethyl sulphone is its use as a building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions : The difluoromethyl sulphone group can act as a leaving group, facilitating the introduction of other functional groups.

- Cross-Coupling Reactions : This compound can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules.

In medicinal chemistry, 3-Bromo-4-fluorophenyl difluoromethyl sulphone has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures may exhibit:

- Anticancer Activity : Studies have shown that sulfone derivatives can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antimicrobial Properties : The unique electronic properties imparted by the fluorine and bromine substitutions may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of compounds derived from 3-Bromo-4-fluorophenyl difluoromethyl sulphone. The findings indicated that these derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting potential for further development as anticancer drugs.

Biological Interaction Studies

The compound's ability to form hydrogen bonds due to its difluoromethyl group may influence its interactions with biological targets such as proteins or nucleic acids. These studies are crucial for understanding how this compound could be developed into probes or therapeutic agents in biological research.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against various cancer cell lines |

| Antimicrobial | Potential disruption of microbial cell membranes |

| Protein Interaction | Formation of hydrogen bonds influencing biological activity |

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity with biological targets .

Comparison with Similar Compounds

Halogenated Phenyl Sulfones

- 4-Bromophenyl Trifluoromethanesulfonate : This compound shares a brominated aromatic ring but lacks the difluoromethyl sulfone group. Its trifluoromethanesulfonate group enhances electrophilicity, making it reactive in synthetic applications. However, it exhibits lower metabolic stability compared to 3-bromo-4-fluorophenyl difluoromethyl sulphone due to the absence of fluorine’s inductive effects .

- 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone: A non-halogenated sulfone with dual amino and hydroxyl groups. While this compound has applications in polymer synthesis, its lack of halogen substituents reduces its binding specificity to biological targets like calcium channels .

Sulphone Amides and Alkoxy Sulphonamides

- Squaric Acid Sulphone Amides : These compounds, such as those described in , feature a sulphone amide group but are less potent than alkoxy sulphonamides. The addition of a pyridine group in alkoxy sulphonamides improves π-π stacking interactions, a feature absent in 3-bromo-4-fluorophenyl difluoromethyl sulphone. However, the latter’s bromo-fluoro substitution pattern provides superior steric complementarity in target binding pockets .

- Cyanoguanidine-Linked Sulphones: Compounds with alkoxy sulphone amide linkers and pyridyl head-groups (e.g., compounds 17 and 20–25 in ) show sub-nM anti-proliferative activity. While these analogues excel in potency, their synthetic complexity and lower halogen content limit their utility in targets requiring halogen-dependent hydrophobic interactions .

N-Type Calcium Channel Blockers

Derivatives of 3-bromo-4-fluorophenyl groups, such as 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl) thiazolidin-4-one, demonstrate potent N-type calcium channel blockade.

SH2 Domain Targeting

Compounds with difluoromethyl groups (e.g., F2PMP analogues in ) mimic phosphotyrosine residues and bind SH2 domains effectively. However, their poor cell permeability limits in vivo efficacy. In contrast, 3-bromo-4-fluorophenyl difluoromethyl sulphone’s balanced lipophilicity (due to bromine and fluorine) may improve membrane penetration while retaining target affinity .

Biological Activity

3-Bromo-4-fluorophenyl difluoromethyl sulphone is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, which include antibacterial, antifungal, and antiviral properties. The specific arrangement of bromine and fluorine substituents on the phenyl ring significantly influences its chemical reactivity and biological activity.

The biological activity of 3-Bromo-4-fluorophenyl difluoromethyl sulphone primarily involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death. The presence of bromine and fluorine enhances the compound's binding affinity to the enzyme, making it more effective against bacterial strains.

Biological Activity Overview

The biological activity of 3-Bromo-4-fluorophenyl difluoromethyl sulphone has been evaluated through various studies. Below is a summary of its activities:

| Activity | Mechanism | Model | Concentration | Effect |

|---|---|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | Various bacterial strains | Varies | Cell death |

| Antifungal | Disruption of fungal cell wall synthesis | Fungal strains | Varies | Reduced growth |

| Anti-inflammatory | Modulation of inflammatory cytokines | In vitro human cells | Varies | Decreased inflammation markers |

| Anticancer | Induction of apoptosis in cancer cell lines | Cancer cell lines | Varies | Tumor growth inhibition |

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that 3-Bromo-4-fluorophenyl difluoromethyl sulphone exhibited significant antibacterial activity against multiple strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL. This was corroborated by interaction studies showing the compound's ability to form hydrogen bonds with critical biological targets .

- Antifungal Properties : In another research effort, the compound was tested against dermatophytes and yeasts, showing promising antifungal activity with MIC values significantly lower than those of standard antifungal agents like fluconazole . The docking studies indicated favorable binding interactions at the active sites of key enzymes involved in fungal metabolism.

- Anti-inflammatory Effects : Research indicated that the compound could modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

- Anticancer Potential : In vivo studies using xenograft models demonstrated that treatment with 3-Bromo-4-fluorophenyl difluoromethyl sulphone led to reduced tumor mass and induced apoptosis in various cancer cell lines. The mechanism involved downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic strategies are effective for introducing the difluoromethyl sulphone group in 3-bromo-4-fluorophenyl difluoromethyl sulphone?

Answer:

The difluoromethyl sulphone moiety can be introduced via nucleophilic difluoromethylation using bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) as a synthon. A TDAE (tetrakis(dimethylamino)ethylene)-mediated reaction generates the (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), which reacts with aldehydes or ketones to form intermediates. Subsequent reductive desulfonylation or Julia olefination can yield the final product . Alternative reagents, such as fluorinated sulfones or phosphates, may also be employed, but their efficiency depends on steric and electronic factors of the substrate .

Advanced: How can reductive desulfonylation be optimized to achieve high yields of difluoromethyl alcohols from intermediates?

Answer:

Reductive desulfonylation of (benzenesulfonyl)difluoromethyl alcohols (e.g., intermediates from TDAE-mediated reactions) requires careful control of reducing agents. For example:

- NaBH₄/NiCl₂ systems selectively remove the sulfonyl group while preserving the CF₂ moiety.

- Catalytic hydrogenation (Pd/C, H₂) may reduce competing side reactions but risks over-reduction of aromatic bromine substituents.

Optimization involves adjusting reaction temperature (0–25°C), solvent polarity (THF > DMF), and stoichiometry (1.2–2.0 eq. of reductant). Yields >80% are achievable with substrates lacking electron-withdrawing groups adjacent to the sulphone .

Data Contradiction: How should researchers address discrepancies in reaction yields when using different difluoromethylation reagents?

Answer:

Contradictions in yields often arise from reagent-substrate compatibility. For example:

- PhSO₂CF₂Br excels in aryl aldehyde substrates due to its strong electrophilicity but underperforms with sterically hindered ketones.

- Fluorinated silanes (e.g., Me₃SiCF₂H) may offer higher yields for aliphatic substrates but require anhydrous conditions.

Systematic screening (e.g., Design of Experiments) should evaluate variables like solvent (polar vs. nonpolar), base strength (K₂CO₃ vs. CsF), and temperature. Cross-referencing with Cambridge Structural Database entries for similar compounds can identify optimal conditions .

Biological Activity: What in vitro models are appropriate for assessing the antimicrobial efficacy of this sulphone compound?

Answer:

- Mycobacterium models : Mouse footpad cultivation (as used in leprosy studies) can evaluate resistance profiles, leveraging historical data on sulphone-resistant strains .

- Enzyme inhibition assays : Target sulfotransferases or dihydropteroate synthase (DHPS), given the sulphone group’s structural similarity to sulfonamide drugs. IC₅₀ values should be compared against positive controls like dapsone .

- Cell viability assays : Use HEK293 or HepG2 cells to assess cytotoxicity, ensuring concentrations remain below 50 µM to avoid non-specific effects .

Structure-Activity Relationship (SAR): How do bromo and fluoro substituents influence electronic properties and binding affinity?

Answer:

- Electron-withdrawing effects : The 4-fluoro substituent decreases electron density at the phenyl ring, enhancing electrophilic aromatic substitution reactivity. This is quantified via Hammett σ values (σₚ = +0.06 for F; σₘ = +0.34 for Br) .

- Conformational effects : The 3-bromo group induces steric hindrance, favoring a planar conformation that improves stacking interactions with hydrophobic enzyme pockets (e.g., DHPS). DFT calculations (B3LYP/6-31G*) can model these effects .

- Binding affinity : Fluorine’s hydrogen-bond acceptor capacity (σ-hole interactions) enhances binding to polar residues (e.g., Tyr in DHPS), while bromine contributes to van der Waals interactions .

Advanced: What analytical techniques resolve structural ambiguities in difluoromethyl sulphone derivatives?

Answer:

- ¹⁹F NMR : Distinguishes CF₂ environments (δ −110 to −120 ppm for PhSO₂CF₂Br derivatives) and detects by-products like trifluoromethylated impurities .

- X-ray crystallography : Resolves regiochemistry of bromo/fluoro substitution and confirms sulphone geometry (C-SO₂-C angle ~107°) .

- HRMS-ESI : Validates molecular ions (e.g., [M+H]+ for C₇H₅BrF₃O₂S requires m/z 292.9143 ± 2 ppm) and fragmentation patterns .

Basic: How does the compound’s stability under acidic/basic conditions impact formulation in drug delivery studies?

Answer:

- Acidic conditions (pH < 3) : The sulphone group (pKa ~1.5) remains protonated, minimizing hydrolysis. However, bromine may undergo nucleophilic displacement by water.

- Basic conditions (pH > 9) : The sulphone is susceptible to nucleophilic attack (e.g., OH⁻), leading to sulfinate by-products. Accelerated stability studies (40°C/75% RH) over 14 days can quantify degradation rates .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.